Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is an organic compound with the molecular formula C10H12N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxy-3-nitrobenzaldehyde.
Amino Acid Formation: The aldehyde is then subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding amino acid.
Esterification: The amino acid is esterified using methanol and hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors for the Strecker synthesis and esterification steps.
Purification: Employing large-scale purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their structure and function.
Pathways: The compound may influence various biochemical pathways, including those involved in inflammation and microbial growth
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-(4-nitrophenyl)propanoate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Methyl 2-amino-3-(3-nitrophenyl)propanoate: The nitro group is positioned differently, altering its chemical properties
Uniqueness
Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFQRWZCGEEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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